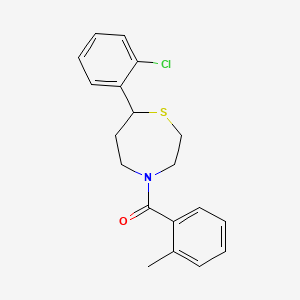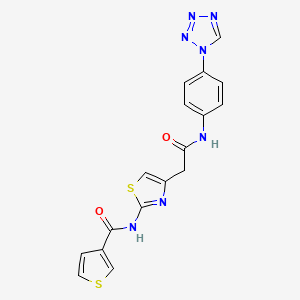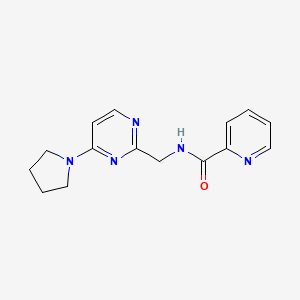
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves multi-step chemical reactions, including the formation of hydrazide derivatives and subsequent reactions leading to various heterocyclic compounds. For instance, Bogdanowicz et al. (2012) discuss the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, highlighting the intricate steps involved in generating compounds with potential tuberculostatic activity (Bogdanowicz et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various analytical techniques, such as NMR, FT-IR, MS, and X-ray crystallography. Zhou et al. (2021) synthesized and characterized a compound with a similar structure, emphasizing the importance of hydrogen bonds in the solid-state packing and confirming the molecular structure through DFT and X-ray diffraction studies (Zhou et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their participation in various chemical reactions leading to the formation of complex heterocyclic structures. The work by He et al. (2012) on the palladium-catalyzed intramolecular amination highlights the chemical versatility of picolinamide derivatives in synthesizing azetidines, pyrrolidines, and indolines (He et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are critical for understanding their behavior in various environments. These properties are influenced by the molecular structure and the nature of substituents on the core compound.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity towards different reagents, stability under various conditions, and potential for forming complexes with metals or other organic compounds, are areas of active research. Studies like those conducted by Wu and Su (1997) on mixed-ligand copper(II) complexes provide insights into the bonding and electronic properties of picolinamide derivatives, illustrating their complex chemical behavior (Wu & Su, 1997).
Applications De Recherche Scientifique
Development and Synthesis
Kilogram-Scale Synthesis for Treatment Alternatives
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide has been synthesized on a kilogram scale as an mGlu5 negative allosteric modulator (NAM), showcasing an alternative treatment for depression. This synthesis highlighted efficient methodologies, including a challenging pyridine N-oxidation sequence and the elimination of chromatography steps, to achieve high purity for clinical trials (David et al., 2017).
Chemical Properties and Reactions
Intramolecular Amination via Palladium Catalysis
Efficient methods have been developed for synthesizing azetidine, pyrrolidine, and indoline compounds, utilizing this compound among other substrates. These methods rely on palladium-catalyzed intramolecular amination of C-H bonds, indicating the compound's role in facilitating the formation of complex organic structures with predictable selectivities (He et al., 2012).
Pharmacological and Biological Activity
Tuberculostatic Activity
The compound has been used as a starting material in synthesizing derivatives with significant activity against Mycobacterium tuberculosis. This research underlines the potential of this compound derivatives in developing new therapeutic agents for tuberculosis (Bogdanowicz et al., 2012).
Molecular Interactions and Structural Analysis
Amide Rotational Barriers
Studies on the amide rotational barriers in picolinamide and nicotinamide, related to this compound, have been conducted to understand the energetics in pyridine carboxamides. These studies provide insights into the pharmacological activities and the importance of amide rotations in biological systems (Olsen et al., 2003).
Mixed-Ligand Copper(II) Complexes
Electronic and Bonding Properties
Research into mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide (analogous structures) revealed insights into their electronic and bonding properties, including X-ray crystal structures. These studies highlight the compound's relevance in coordination chemistry and potential applications in catalysis and material science (Wu & Su, 1997).
Propriétés
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(12-5-1-2-7-16-12)18-11-13-17-8-6-14(19-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURQLMUCFTUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

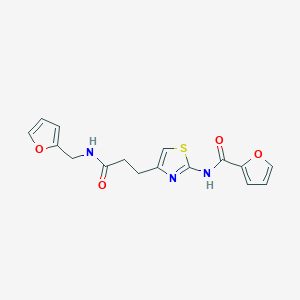
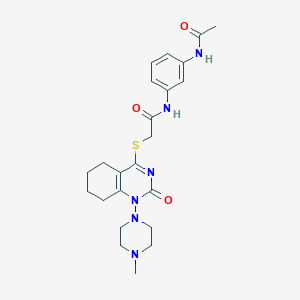

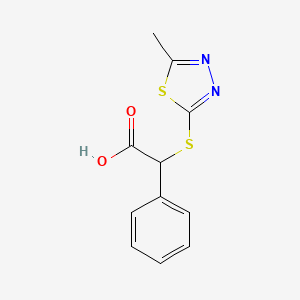
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
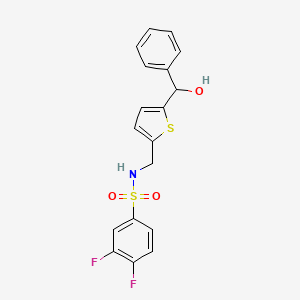
![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
